2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine
Description
2,4-Dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine is a triazine derivative with a complex substituent at the 6-position of the heterocyclic core. The triazine ring is substituted with two methoxy groups (at positions 2 and 4) and a piperidinyl moiety at position 6, which is further functionalized with a (5-methylpyrimidin-2-yl)oxy methyl group.
Properties
IUPAC Name |
2,4-dimethoxy-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-11-7-17-14(18-8-11)25-10-12-5-4-6-22(9-12)13-19-15(23-2)21-16(20-13)24-3/h7-8,12H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULUUSTWRDGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of this compound typically involves a multi-step process starting with the formation of the triazine ring through cyclization reactions. The introduction of the dimethoxy groups at positions 2 and 4 is achieved through methylation reactions using methanol and a suitable base such as sodium hydride. The piperidin-1-yl moiety is introduced via nucleophilic substitution reactions, where the nucleophile attacks the electrophilic triazine ring. Industrial production methods:
In an industrial setting, the synthesis of 2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine involves optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, precise pH levels, and the use of high-efficiency catalysts to facilitate the reaction processes.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions typically target the triazine ring or the piperidine moiety, leading to the formation of amines or other reduced derivatives.
Substitution: The triazine ring is susceptible to nucleophilic substitution, where nucleophiles can replace one of the methoxy groups or other substituents on the ring. Common reagents and conditions used in these reactions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophiles such as amines, thiols, or alcohols in substitution reactions. Major products formed from these reactions:
Oxidized derivatives such as 2,4-diformyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine.
Reduced products like 2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-aminotriazine.
Substituted compounds depending on the nucleophile used.
Scientific Research Applications
The compound is used as a building block in the synthesis of more complex molecules. Its versatile functional groups allow for various chemical modifications and applications in organic synthesis. In Biology:
It serves as a probe in biochemical studies due to its interaction with specific enzymes and receptors. Researchers study its effects on biological pathways and cellular processes. In Medicine:
The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of certain biological targets implicated in diseases like cancer and infectious diseases. In Industry:
Its stability and reactivity make it suitable for use in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The compound acts by interacting with specific molecular targets, such as enzymes or receptors, altering their activity or function. Molecular targets and pathways involved:
It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor pathways by acting as an agonist or antagonist, influencing downstream signaling events.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazine Derivatives
*Calculated based on atomic composition.
Detailed Analysis
Electronic and Steric Effects
- Target Compound : The piperidinyl-pyrimidinyl substituent introduces both steric bulk and hydrogen-bonding capacity. The pyrimidine ring’s nitrogen atoms may engage in π-π stacking or polar interactions, enhancing binding to biological targets (e.g., enzymes or receptors) .
- 2,4-Dimethoxy-6-(p-tolyl)-1,3,5-triazine : The p-tolyl group is electron-donating, increasing electron density on the triazine ring. NMR data (¹H and ¹³C) in indicate a deshielded aromatic proton environment, consistent with conjugation between the triazine and aryl groups .
- Pyrenyl Derivative : The pyrene group’s extended π-system contributes to fluorescence, making this compound suitable as a brightening agent in polymers or textiles .
Solubility and Pharmacokinetics
- The target compound ’s piperidinyl-pyrimidinyl substituent likely enhances water solubility compared to purely aromatic analogs (e.g., p-tolyl or pyrenyl derivatives) due to the tertiary amine in piperidine and pyrimidine’s polarity.
- In contrast, the glycosylated metabolite in exhibits high hydrophilicity, attributed to its sugar moieties, suggesting rapid renal clearance if used pharmacologically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
